molecular formula C12H14ClNO3 B12624262 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde CAS No. 918548-88-6

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde

Cat. No.: B12624262
CAS No.: 918548-88-6
M. Wt: 255.70 g/mol
InChI Key: FPECYUVQDFGAST-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a morpholin-4-ylmethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.

    Formation of Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 5-chloro-2-hydroxybenzaldehyde with morpholine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid.

    Reduction: 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Material Science: It is used in the development of advanced materials with specific properties, such as polymers and resins.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzaldehyde: Lacks the morpholin-4-ylmethyl group, making it less versatile in certain applications.

    2-Hydroxy-5-methylbenzaldehyde: Contains a methyl group instead of a chloro group, resulting in different reactivity and properties.

    Vanillin: A structurally similar compound with a methoxy group instead of a chloro group, commonly used as a flavoring agent.

Uniqueness

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918548-88-6

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H14ClNO3/c13-11-5-9(12(16)10(6-11)8-15)7-14-1-3-17-4-2-14/h5-6,8,16H,1-4,7H2

InChI Key

FPECYUVQDFGAST-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC(=C2)Cl)C=O)O

Origin of Product

United States

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